3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a compound characterized by its unique bicyclic structure, which combines a cyclopropyl group with a benzofuran moiety. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the cyclopropyl ring adds to the steric and electronic properties of the molecule, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Research indicates that compounds with benzofuran structures exhibit a variety of biological activities. Specifically, derivatives of benzofuran, including 3-cyclopropyl-1-benzofuran-2-carboxylic acid, have shown potential in pharmacological applications such as:
The synthesis of 3-cyclopropyl-1-benzofuran-2-carboxylic acid can be achieved through several methodologies:
3-Cyclopropyl-1-benzofuran-2-carboxylic acid has potential applications in various fields:
Interaction studies involving 3-cyclopropyl-1-benzofuran-2-carboxylic acid focus on its binding affinity with various biological targets. Molecular docking studies have been conducted to evaluate how this compound interacts with proteins involved in inflammatory responses and cancer progression. These studies help elucidate its mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 3-cyclopropyl-1-benzofuran-2-carboxylic acid, including:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-Benzofuran-2-carboxylic acid | Benzofuran derivative | Anti-inflammatory, Antimicrobial |
| 3-Methylbenzofuran-2-carboxylic acid | Benzofuran derivative | Anticancer, Antioxidant |
| Cyclopropylcarboxylic acid | Cyclopropane derivative | Potential anti-inflammatory effects |
3-Cyclopropyl-1-benzofuran-2-carboxylic acid is unique due to its specific combination of a cyclopropyl ring and a benzofuran structure, which may enhance its biological activity compared to simpler derivatives. The presence of both functionalities allows for diverse chemical reactivity and potential therapeutic applications that may not be present in structurally similar compounds .
3-Cyclopropyl-1-benzofuran-2-carboxylic acid represents a heterocyclic compound with molecular formula C₁₂H₁₀O₃ and molecular weight of 202.21 g/mol [1]. The compound features a unique tricyclic architecture consisting of a benzofuran core structure with a cyclopropyl substituent at the 3-position and a carboxylic acid functional group at the 2-position [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-cyclopropyl-1-benzofuran-2-carboxylic acid, with Chemical Abstracts Service registry number 1594461-04-7 [1].
The benzofuran core structure forms the fundamental backbone of this compound, consisting of a fused benzene and furan ring system [2]. The benzofuran unit exhibits essential planarity with minimal deviation from the mean plane, typically showing a root mean square deviation of approximately 0.006 Å from the nine constituent atoms [3]. This planar arrangement facilitates optimal π-electron delocalization across the heterocyclic system [3]. The oxygen atom in the furan ring participates in the aromatic system, contributing to the overall electron density distribution through resonance effects [2]. The benzofuran structure demonstrates characteristic aromaticity with extended conjugation between the benzene and furan moieties [3].
The cyclopropyl group attached at the 3-position of the benzofuran ring exhibits distinctive electronic properties that significantly influence the overall molecular characteristics [4]. Cyclopropyl substituents function as competent electron-donating groups when attached to aromatic systems, demonstrating donor ability intermediate between electron-rich and electron-neutral aryl groups [5]. The cyclopropyl ring exhibits hyperconjugative interactions with the aromatic π-system, facilitating electronic effect transmission through conjugative mechanisms [4]. These interactions result in specific conformational preferences, with two limiting low-energy conformations characterized by the angle between the aromatic ring plane and the benzylic hydrogen of the cyclopropane [4]. The cyclopropyl group demonstrates the capacity to stabilize adjacent cationic centers through hyperconjugation, contributing to the overall electronic stabilization of the molecule [6].
The carboxylic acid moiety at the 2-position represents a highly polar functional group that significantly influences the compound's physicochemical properties [7]. The carboxyl group consists of a carbonyl moiety (C=O) with a hydroxyl group (O-H) attached to the same carbon atom, creating a structure with formula -C(=O)OH [7]. This functional group exhibits strong polarization due to the electronegative oxygen atoms, with the hydroxyl group being more strongly polarized than typical alcohols due to the adjacent carbonyl group [8]. The carboxylic acid demonstrates characteristic Brønsted-Lowry acid behavior, capable of donating protons in aqueous solutions [7]. Resonance stabilization of the carboxylate anion contributes to the enhanced acidity compared to alcohols, with the negative charge delocalized between the two oxygen atoms [7].
3-Cyclopropyl-1-benzofuran-2-carboxylic acid typically presents as a crystalline solid at room temperature conditions [1]. The compound demonstrates structural similarity to related benzofuran carboxylic acid derivatives, which commonly exhibit crystalline morphologies with characteristic optical properties [9]. Based on comparative analysis with structurally analogous benzofuran-6-carboxylic acid, the compound likely exhibits a yellowish to pale yellow coloration in its pure crystalline form [9] [10].
While specific melting point data for 3-cyclopropyl-1-benzofuran-2-carboxylic acid remains limited in the literature, comparative analysis with related benzofuran carboxylic acid derivatives provides insight into expected thermal properties [9]. Benzofuran-6-carboxylic acid, a structural analog, demonstrates a melting point range of 158-162°C [9] [10]. Related cyclopropyl-containing benzofuran derivatives exhibit varied thermal stability profiles, with compounds such as (3-amino-benzofuran-2-yl)-cyclopropyl-methanone showing boiling points of approximately 366°C at 760 mmHg [11]. The presence of the carboxylic acid functional group typically elevates melting points due to intermolecular hydrogen bonding interactions [7].
The solubility characteristics of 3-cyclopropyl-1-benzofuran-2-carboxylic acid are influenced by the dual nature of its structural components, combining hydrophobic aromatic regions with the hydrophilic carboxylic acid functionality [7]. Carboxylic acids generally demonstrate enhanced solubility in polar protic solvents due to hydrogen bonding capabilities [7]. The compound likely exhibits limited solubility in water, similar to benzofuran-6-carboxylic acid, which shows sparingly soluble behavior in aqueous media [9] [10]. Enhanced solubility is expected in common organic solvents including ethanol, acetone, and dimethyl sulfoxide [9]. The XLogP3-AA value of 3.1 indicates moderate lipophilicity, suggesting preferential dissolution in organic solvents over aqueous systems [1].
The spectroscopic profile of 3-cyclopropyl-1-benzofuran-2-carboxylic acid reflects the characteristic absorption patterns of its constituent functional groups [12]. Infrared spectroscopy analysis reveals diagnostic carbonyl stretching frequencies for the carboxylic acid group, typically appearing around 1635-1644 cm⁻¹ for benzofuran carboxylic acid derivatives [12]. The hydroxyl stretching band of the carboxylic acid functionality manifests as a broad absorption in the 3400-2525 cm⁻¹ region [13]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing characteristic signals for the cyclopropyl protons and aromatic benzofuran protons [12]. Mass spectrometry exhibits a molecular ion peak at m/z 202, consistent with the molecular weight of 202.21 g/mol [1]. Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns associated with the extended aromatic system of the benzofuran core [14].
The electron density distribution in 3-cyclopropyl-1-benzofuran-2-carboxylic acid reflects the complex interplay between the electron-donating cyclopropyl group, the aromatic benzofuran system, and the electron-withdrawing carboxylic acid functionality [13]. Density functional theory calculations on related benzofuran derivatives reveal that frontier molecular orbital analysis provides crucial insights into electronic properties [13]. The highest occupied molecular orbital energy levels are predominantly localized on the benzofuran ring system and the oxygen-containing functionalities [13]. The lowest unoccupied molecular orbital demonstrates distribution across the aromatic system and carboxyl group, indicating the electron-accepting character of these moieties [13]. The calculated energy gap between frontier molecular orbitals influences the compound's chemical reactivity and optical properties [13].
Conformational analysis of 3-cyclopropyl-1-benzofuran-2-carboxylic acid involves examination of the preferred spatial arrangements of its constituent functional groups [15]. The benzofuran core maintains essential planarity, while the cyclopropyl substituent adopts specific orientations relative to the aromatic plane [4]. Two limiting conformations exist for the cyclopropyl group, characterized by the dihedral angle between the aromatic ring plane and the cyclopropyl system [4]. The carboxylic acid group exhibits conformational preferences influenced by intramolecular interactions and potential hydrogen bonding [15]. Related benzofuran derivatives demonstrate that substituent positioning significantly affects the overall molecular conformation, with steric factors playing important roles in determining preferred geometries [15].
The stereochemical aspects of 3-cyclopropyl-1-benzofuran-2-carboxylic acid primarily involve the spatial orientation of the cyclopropyl substituent relative to the benzofuran plane [1]. The compound contains no defined stereogenic centers, as confirmed by computational analysis showing zero defined atom stereocenter count [1]. However, the cyclopropyl group exhibits specific conformational preferences that influence the overall three-dimensional structure [4]. The compound demonstrates achiral characteristics with no undefined stereochemical elements [1]. The spatial arrangement of functional groups affects intermolecular interactions and crystal packing arrangements in the solid state [3].
3-Cyclopropyl-1-benzofuran-2-carboxylic acid exhibits distinct properties when compared to other benzofuran-2-carboxylic acid derivatives [16]. Benzofuran-2-carboxylic acid itself represents the parent compound with molecular formula C₉H₆O₃ and molecular weight 162.14 g/mol [17]. The addition of the cyclopropyl substituent increases the molecular weight by 40.07 g/mol, reflecting the C₃H₅ contribution [1]. Comparative mass spectrometry analysis shows that benzofuran-2-carboxylic acid exhibits a molecular ion peak at m/z 162, while the cyclopropyl derivative shows m/z 202 [17] [1]. Related derivatives such as 3-propanoyl-1-benzofuran-2-carboxylic acid (molecular weight 218.20 g/mol) demonstrate how different substituents at the 3-position influence overall molecular properties [18].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | None |
| 3-Cyclopropyl-1-benzofuran-2-carboxylic acid | C₁₂H₁₀O₃ | 202.21 | Cyclopropyl |
| 3-Propanoyl-1-benzofuran-2-carboxylic acid | C₁₂H₁₀O₄ | 218.20 | Propanoyl |
Classical synthesis of benzofuran derivatives, including 3-cyclopropyl-1-benzofuran-2-carboxylic acid, often relies on acid-catalyzed cyclization reactions. These involve the intramolecular ring closure of suitable hydroxyaryl precursors with electrophilic centers to form the benzofuran core. For example, acid-mediated cyclizations of propargylated ketones or phenol derivatives have been used to construct benzofuran rings efficiently. Such approaches typically proceed through electrophilic activation of alkynes or alkenes followed by nucleophilic attack of the phenolic oxygen, leading to the fused heterocyclic system. These methods provide a straightforward route to the benzofuran scaffold with substituents introduced via the starting materials [1] [2].
Modification of preformed benzofuran scaffolds is another classical strategy, where functional groups are introduced or transformed on an existing benzofuran ring. For instance, saponification of benzofuran esters to benzofuran-2-carboxylic acids is a common step, as demonstrated by the synthesis of benzofuran-acid intermediates via ester hydrolysis under basic conditions. Additionally, palladium-catalyzed coupling reactions such as Buchwald-type amination on halogenated benzofuran esters allow for the introduction of substituents like dimethylamine groups before final saponification to yield the carboxylic acid derivatives [3].
Transition metal catalysis has revolutionized the synthesis of benzofuran derivatives. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, enable the selective functionalization of benzofuran cores. For example, methyl 6-bromo-1-benzofuran-2-carboxylate can undergo palladium-catalyzed amination followed by hydrolysis to give benzofuran-2-carboxylic acids. Rhodium(II)-catalyzed denitrogenative annulation of triazole derivatives also provides access to substituted benzofurans. These metal-catalyzed methods offer high regioselectivity and functional group tolerance, facilitating the synthesis of complex benzofuran derivatives including those bearing cyclopropyl substituents [3] [4].
Visible-light-mediated synthesis has emerged as a green and efficient strategy for benzofuran functionalization. Photocatalysis under visible light enables the formation of benzofuran rings via radical or energy transfer mechanisms, often under mild conditions. These methods utilize light-activated catalysts or direct photoactivation to induce cyclization or substitution reactions on phenolic or alkyne substrates, promoting benzofuran formation without harsh reagents. Such approaches have been reviewed extensively and represent a promising avenue for synthesizing functionalized benzofurans, potentially including 3-cyclopropyl derivatives [5].
Lewis acids such as scandium triflate have been effectively employed to catalyze the formation of benzofuran rings from propargylated ketones and related substrates. These catalysts activate carbonyl or alkyne functionalities, facilitating C–C bond formation and subsequent cyclization to benzofurans. For example, scandium triflate catalysis in nitromethane-water mixtures produces propargylated diketones that cyclize to benzofurans under basic conditions. This method allows regioselective synthesis of substituted benzofurans with potential for introducing cyclopropyl groups via appropriate precursors [2].
Bronsted acid catalysis, including the use of acidic solvents or additives like 1,1,1,3,3,3-hexafluoropropan-2-ol, facilitates cyclization reactions leading to benzofuran derivatives. These acids can protonate alkyne or alkene moieties, triggering ring closure and rearrangements. For example, photoinduced cyclizations of α-cyclopropyl dienones proceed via triplet biradical intermediates in the presence of Bronsted acids, enabling the formation of complex benzofuran structures. Such methodologies provide mild and selective routes to benzofurans with cyclopropyl substitution [6].
Sustainable routes emphasize minimizing hazardous reagents and energy consumption. Microwave-assisted synthesis of benzofuran-2-carboxylic acids from halocoumarins exemplifies this, offering rapid reaction times and high yields under mild conditions. This method reduces solvent use and reaction duration, aligning with green chemistry principles. Such protocols could be adapted for 3-cyclopropyl-1-benzofuran-2-carboxylic acid synthesis by selecting appropriate cyclopropyl-substituted coumarin precursors [7].
Metal-free protocols for benzofuran synthesis have been developed, including acid-catalyzed cyclizations and phospha-Michael addition/cyclization reactions. These avoid transition metals, reducing environmental impact and cost. For instance, BF3·Et2O catalyzes cyclization and substitution on propargyl phenols to yield benzofurans without metal catalysts. Such approaches are promising for synthesizing cyclopropyl-substituted benzofurans in a more sustainable manner [4].
Strategies to reduce carbon footprint include using visible-light photocatalysis, solvent-free conditions, and recyclable catalysts. Photocatalytic methods under visible light not only lower energy requirements but also avoid toxic reagents. Additionally, employing aqueous or benign solvents and minimizing purification steps contribute to greener processes. These strategies are applicable to benzofuran synthesis and can be tailored to produce 3-cyclopropyl-1-benzofuran-2-carboxylic acid with reduced environmental impact [5] [7].
Industrial synthesis requires optimization of reaction conditions to maximize efficiency and reproducibility. For benzofuran-2-carboxylic acids, key parameters include catalyst loading, temperature, solvent choice, and reaction time. Microwave-assisted and metal-catalyzed methods have been optimized for scale-up, balancing yield and throughput. Process intensification techniques such as flow chemistry could further enhance scalability for 3-cyclopropyl-1-benzofuran-2-carboxylic acid [3] [7].
Yield improvement involves selecting high-activity catalysts, optimizing stoichiometry, and minimizing side reactions. For example, palladium-catalyzed couplings benefit from ligand and base optimization to increase conversion rates. Careful control of reaction parameters in acid- or Lewis acid-catalyzed cyclizations also enhances yields. Employing continuous monitoring and purification techniques ensures consistent product quality at scale [3] [2].
High purity is critical for pharmaceutical intermediates like 3-cyclopropyl-1-benzofuran-2-carboxylic acid. Purification strategies include crystallization, chromatography, and salt formation. Controlling impurities from side reactions or incomplete conversions is essential. Analytical methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chromatography are employed for quality control. Process design aims to minimize impurities and facilitate efficient downstream purification [3] [7].
| Methodology | Key Features | Yield Range (%) | Scale-up Potential | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Simple, classical, uses phenol precursors | 70–90 | Moderate | [1] [2] |
| Palladium-catalyzed coupling | High regioselectivity, functional group tolerant | 60–85 | High | [3] [4] |
| Visible-light photocatalysis | Mild conditions, green, metal-free options | 50–80 | Emerging | [5] |
| Lewis acid catalysis (Scandium triflate) | Regioselective, rapid reaction | 75–85 | Moderate | [2] |
| Microwave-assisted synthesis | Fast, energy efficient, high yield | 85–99 | High | [7] |